molecular formula C21H28ClN3O3 B2959632 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897735-04-5

3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2959632
CAS No.: 897735-04-5
M. Wt: 405.92
InChI Key: MUIQKSIKZJBNJX-UHFFFAOYSA-N
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Description

The compound "3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one" is a pyridin-2(1H)-one derivative featuring a 3-chlorophenyl group, a 4-methylpiperazine moiety, and a 2-methoxyethyl side chain. The 4-hydroxy and 3-chlorophenyl substituents may enhance hydrogen-bonding capacity and lipophilicity, respectively, influencing bioavailability and target engagement.

Properties

IUPAC Name

3-[(3-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O3/c1-15-13-18(26)19(21(27)25(15)11-12-28-3)20(16-5-4-6-17(22)14-16)24-9-7-23(2)8-10-24/h4-6,13-14,20,26H,7-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIQKSIKZJBNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one, often referred to as a piperazine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H20ClN3O3
  • Molecular Weight : 313.79 g/mol
  • IUPAC Name : this compound

Biological Activities

The biological activities of this compound have been investigated in several studies, revealing its potential in various therapeutic areas:

1. Antimicrobial Activity

Research has demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Potential

Studies indicate that piperazine derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction . The specific pathways involved include the modulation of signaling cascades related to cell survival and proliferation.

3. Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes involved in disease processes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for managing conditions like Alzheimer's disease. The compound demonstrated IC50 values comparable to established inhibitors .
  • Urease Inhibition : Urease inhibitors are valuable in treating infections caused by urease-producing bacteria. The compound exhibited strong inhibitory activity against urease, with IC50 values indicating significant potency .

Case Studies

Several studies have focused on the synthesis and biological evaluation of piperazine derivatives:

Case Study 1: Synthesis and Antimicrobial Evaluation

A study synthesized a series of piperazine derivatives, including the target compound, and evaluated their antimicrobial efficacy against various pathogens. The results indicated that modifications in the piperazine ring significantly influenced antibacterial activity, with some derivatives exhibiting enhanced potency .

Case Study 2: Cytotoxicity Assays

In another investigation, the cytotoxic effects of the compound were assessed using MTT assays across multiple cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Interaction with bacterial membranes leading to increased permeability.
  • Enzyme Interaction : Binding to active sites of enzymes such as AChE and urease, inhibiting their function.
  • Apoptosis Induction : Triggering apoptotic pathways in cancer cells through caspase activation.

Comparison with Similar Compounds

Table 1. Core Structure Comparison

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridin-2(1H)-one 3-Chlorophenyl, 4-hydroxy, 4-methylpiperazine Hypothetical (anti-inflammatory/anticancer)
2-(4-Methylphenyl)-pyridazin-3(4H)-one Pyridazin-3(4H)-one 4-Methylphenyl Anti-inflammatory (IC₅₀ 11.6 μM)
Compound 6 () Pyrido[3,4-d]pyrimidin-4(3H)-one 3,5-Dichlorophenyl, piperidine Synthetic intermediate

Role of Piperazine Substituents

Piperazine moieties are critical for modulating receptor affinity and pharmacokinetics. The target compound’s 4-methylpiperazine group is structurally similar to derivatives studied by Murty et al. (2012), where piperazine-linked pyridazinones demonstrated anticancer activity via kinase inhibition .

Table 2. Substituent Effects

Substituent Role in Target Compound Example in Analogues Reference
3-Chlorophenyl Lipophilicity, receptor anchoring 3,5-Dichlorophenyl in
4-Methylpiperazine Receptor interaction (e.g., kinase inhibition) Piperazine in
4-Hydroxy Hydrogen bonding, solubility

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